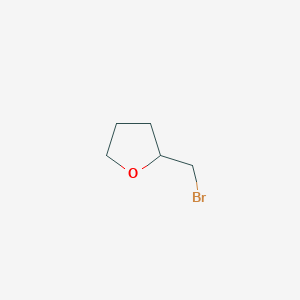

Tetrahydrofurfuryl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93886. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHILFSOWRNVJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870857 | |

| Record name | Furan, 2-(bromomethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-30-9 | |

| Record name | 2-(Bromomethyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2-(bromomethyl)tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrofurfuryl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2-(bromomethyl)tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2-(bromomethyl)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofurfuryl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrofurfuryl Bromide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of Tetrahydrofurfuryl bromide (THFB). All quantitative data is summarized for clarity, and detailed experimental protocols for its synthesis are provided.

Chemical and Physical Properties

This compound, with the CAS number 1192-30-9, is a halogenated heterocyclic compound.[1] At room temperature, it exists as a colorless to slightly yellow liquid with a mild odor.[1] It is also known by synonyms such as 2-(bromomethyl)tetrahydrofuran and 2-(bromomethyl)oxolane.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉BrO | [1][3][4] |

| Molecular Weight | 165.03 g/mol | [3][4][5] |

| Boiling Point | 168-170 °C (at 744 mmHg); 70 °C (at 22 mmHg) | [1][3] |

| Density | 1.45 - 1.47 g/cm³ | [1][3][6] |

| Refractive Index (n20D) | 1.4853 - 1.49 | [1][3] |

| Flash Point | 63 °C | [1] |

| Vapor Pressure | 1.16 mmHg (at 25°C) | [1] |

| LogP | 1.56030 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

Chemical Structure

This compound's structure consists of a five-membered saturated cyclic ether, the tetrahydrofuran ring, with a bromomethyl group (-CH₂Br) attached at the 2-position.[1] This combination of a stable cyclic ether and a reactive primary alkyl bromide makes it a versatile intermediate in organic synthesis.[2]

Caption: Molecular structure of this compound.

Reactivity and Chemical Behavior

The primary reactivity of this compound stems from the bromomethyl group.[2][7] The bromine atom is an excellent leaving group, making the adjacent carbon atom an electrophilic center susceptible to nucleophilic attack.[2][5][8]

Key Reactions:

-

Nucleophilic Substitution (Sₙ2): As a primary alkyl bromide, THFB predominantly undergoes Sₙ2 reactions.[5] A wide range of nucleophiles, including amines, alkoxides, thiols, and carbanions, can displace the bromide ion, allowing for the introduction of various functional groups.[2][5] This is a cornerstone of its utility in synthesizing pharmaceuticals and agrochemicals.[7][8]

-

Alkylation Agent: It serves as a versatile alkylating agent in the preparation of heterocyclic derivatives.[1]

-

Grignard Reagent Formation: Reaction with magnesium can form the corresponding organomagnesium compound, which is a valuable intermediate for further synthetic transformations.[5]

-

Elimination Reactions: Under specific conditions, it can undergo elimination to form alkenes.[5]

Caption: Sₙ2 nucleophilic substitution pathway.

Experimental Protocols: Synthesis

This compound is typically synthesized from its corresponding alcohol, tetrahydrofurfuryl alcohol (THFA), via bromination.[1][5]

Method 1: Using Phosphorus Tribromide (PBr₃) and Pyridine

This method is noted to improve yields compared to using PBr₃ or hydrobromic acid alone.[5][9] The use of pyridine helps to scavenge the HBr byproduct.[4]

-

Reagents:

-

Tetrahydrofurfuryl alcohol (1 mole)

-

Phosphorus tribromide (PBr₃) (approximately 0.4 moles)

-

Dry Pyridine (0.25 moles)

-

Benzene (for rinsing)

-

-

Procedure:

-

A stirred solution of tetrahydrofurfuryl alcohol and a small amount of pyridine is cooled to between -5°C and -3°C in a cooling bath.[9]

-

Phosphorus tribromide is added dropwise over 2-3 hours, maintaining the low temperature.[9]

-

The remaining pyridine is added slowly over a period of 4 hours while stirring, keeping the temperature at -5°C to -3°C.[9]

-

Stirring is continued for an additional hour, and the mixture is then allowed to stand for 24-48 hours as it warms to room temperature.[9]

-

The mixture is transferred to a Claisen flask, rinsing with benzene. The benzene is distilled off under reduced pressure (approx. 60 mm).[9]

-

The crude product is then distilled under vacuum (5-10 mm), with the main fraction collected while the oil bath is heated to 100-120°C.[9]

-

The collected distillate is redistilled through an efficient column to yield purified this compound (collected at 69–70°/22 mm).[9] The yield is typically between 53–61%.[9]

-

Method 2: Using Concentrated Hydrobromic Acid (HBr)

This is another common method, though it may result in lower yields and potential side reactions.[9]

-

Reagents:

-

Tetrahydrofurfuryl alcohol

-

Concentrated HBr (48–62% w/w) in stoichiometric excess.

-

-

Procedure:

-

The reaction is conducted at temperatures between 80–120°C under reflux.

-

Competitive elimination pathways can lead to the formation of 2-methylene tetrahydrofuran as a side product.

-

To optimize, phase-transfer catalysts like Tetrabutylammonium bromide (TBAB) can be used in a biphasic system (e.g., with toluene) to improve yields to over 90%.

-

Caption: General synthesis workflow from the alcohol.

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation. While raw spectra are not provided here, the expected characteristics based on the molecule's structure are described.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the protons on the tetrahydrofuran ring. The two protons of the bromomethyl group (-CH₂Br) would appear as a distinct signal, likely a doublet of doublets due to coupling with the adjacent chiral proton. A published spectrum indicates signals at approximately 4.13, 3.86, 3.43, 3.37, and a multiplet between 2.32-1.49 ppm.[10]

-

¹³C NMR: The carbon NMR would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the -CH₂Br group would be shifted downfield due to the deshielding effect of the bromine atom.

-

IR Spectroscopy: The infrared spectrum would be characterized by the absence of a broad O-H stretch (which would be present in the starting alcohol). Key peaks would include C-H stretching vibrations just below 3000 cm⁻¹, and a prominent C-O-C stretching band for the ether linkage. The C-Br stretch would appear in the fingerprint region at a lower wavenumber.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the bromine atom or the bromomethyl group.

Safety, Handling, and Toxicological Information

This compound is a combustible liquid and can cause skin and serious eye irritation.[11] It may also cause respiratory irritation.[11]

-

Handling:

-

Work in a well-ventilated area or under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12][13]

-

Ground/bond container and receiving equipment to prevent static discharge.[12][13]

-

May form explosive peroxides on prolonged storage; containers should be dated upon opening and checked periodically.[12][13]

-

-

First Aid:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][14]

-

Skin Contact: Take off contaminated clothing immediately. Rinse skin with plenty of water.[12]

-

Inhalation: Move the person to fresh air. Seek medical attention if symptoms occur.[11]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[12]

-

-

Storage: Store in a cool, well-ventilated place with the container tightly closed.[12] Store locked up.[12][14] It is recommended to store at 2 - 8 °C.[3]

This guide provides essential technical information for professionals working with this compound. Due to its reactive and hazardous nature, all handling and experimental work should be conducted with strict adherence to safety protocols.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 1192-30-9 | Benchchem [benchchem.com]

- 5. Buy this compound | 1192-30-9 [smolecule.com]

- 6. This compound CAS#: 1192-30-9 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound(1192-30-9) 1H NMR spectrum [chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. media.laballey.com [media.laballey.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide on the Synthesis and Characterization of Key Chemical Intermediates: CAS 1192-30-9 and CAS 125541-22-2

An important clarification regarding the subject of this guide: Initial analysis of the topic "CAS 1192-30-9 synthesis and characterization" revealed a potential ambiguity. While CAS 1192-30-9 is definitively assigned to Tetrahydrofurfuryl bromide , a versatile reagent in organic synthesis, the related search context frequently included tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2), a compound of significant interest in pharmaceutical development and regulation. Given the importance of both compounds, this technical guide will provide a comprehensive overview of the synthesis and characterization of each, beginning with this compound.

Part 1: this compound (CAS 1192-30-9)

Chemical Name: 2-(Bromomethyl)tetrahydrofuran

This compound is a valuable chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1] Its utility stems from the presence of a reactive bromomethyl group attached to a stable tetrahydrofuran ring, making it an excellent substrate for nucleophilic substitution reactions.[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the bromination of Tetrahydrofurfuryl alcohol. A detailed experimental protocol, adapted from established literature, is provided below.[2]

Experimental Protocol: Bromination of Tetrahydrofurfuryl Alcohol [2]

Reaction Scheme:

Materials and Reagents:

-

Tetrahydrofurfuryl alcohol (redistilled, b.p. 79–80°C/20 mm)

-

Phosphorus tribromide (redistilled, b.p. 174–175°C/740 mm)

-

Pyridine (dry)

-

Benzene (dry)

-

Ice-salt mixture

Procedure:

-

In a 500-mL three-necked flask equipped with a mechanical stirrer, thermometer, separatory funnel, and calcium chloride tube, place 96 g (56.5 mL, 0.36 mole) of redistilled phosphorus tribromide and 50 mL of dry benzene.

-

With stirring, add 15 g of dry pyridine from the separatory funnel over a period of 15 minutes.

-

Cool the flask to -5°C using an ice-salt mixture.

-

Slowly add a mixture of 102 g (1 mole) of redistilled tetrahydrofurfuryl alcohol and 5 g of dry pyridine from the dropping funnel over 4 hours, maintaining the internal temperature between -5°C and -3°C.

-

Continue stirring for an additional hour, then allow the cooling bath to warm to room temperature.

-

Let the reaction mixture stand for 24–48 hours.

-

Transfer the mixture to a 500-mL Claisen flask, rinsing the reaction flask with two small portions of benzene.

-

Remove the benzene by distillation under reduced pressure (gradually to about 60 mm).

-

Gently heat the flask in an oil bath (not exceeding 90°C) to continue the distillation.

-

Reduce the pressure to 5–10 mm and slowly heat the bath to 150–155°C until no more material distills.

-

Redistill the crude distillate (110–126 g) through an efficient column to collect the purified this compound at 69–70°C/22 mm. The expected yield is 90–102 g (53–61%).

Characterization of this compound

The structural integrity and purity of the synthesized this compound can be confirmed using various analytical techniques. A summary of the expected characterization data is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 170-171 °C (755 mmHg) |

| Density | 1.45 g/mL |

| Refractive Index | 1.4880 |

| ¹H NMR (CDCl₃) | δ ~3.7–4.2 ppm (m, tetrahydrofuran ring protons), δ ~3.4 ppm (m, CH₂Br group)[3] |

| ¹³C NMR (CDCl₃) | Peaks corresponding to the tetrahydrofuran ring carbons and the bromomethyl carbon.[4][5] |

| IR (liquid film) | Characteristic peaks for C-O and C-Br stretching.[4] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure.[4] |

Reactivity and Applications

The primary reactivity of this compound is centered around the electrophilic carbon of the bromomethyl group, which readily undergoes S_N2 reactions with a wide range of nucleophiles. This reactivity makes it a key building block in the synthesis of more complex molecules.

Part 2: tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2)

Synonyms: 1-Boc-4-AP, N-Boc-4-anilinopiperidine

tert-butyl 4-(phenylamino)piperidine-1-carboxylate is a crucial intermediate in the synthesis of fentanyl and its analogues.[6] Due to its role in the production of controlled substances, its handling and synthesis are subject to strict regulations in many jurisdictions.[7]

Synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

A widely employed method for the synthesis of this compound is the reductive amination of N-Boc-4-piperidone with aniline.

Experimental Protocol: Reductive Amination

Reaction Scheme:

Materials and Reagents:

-

N-tert-butoxycarbonyl-4-piperidone

-

Aniline

-

Sodium triacetoxyborohydride

-

Acetic acid

-

Dichloromethane

-

1M Aqueous sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve N-tert-butoxycarbonyl-4-piperidone (1 equivalent) and aniline (1 equivalent) in dichloromethane.

-

Add sodium triacetoxyborohydride (1.5 equivalents) followed by acetic acid (1 equivalent).

-

Stir the mixture at ambient temperature for 2 hours.

-

Quench the reaction by adding 1M aqueous sodium hydroxide solution.

-

Add diethyl ether and stir the biphasic mixture vigorously for 5 minutes.

-

Separate the organic phase, wash it with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

Characterization of tert-butyl 4-(phenylamino)piperidine-1-carboxylate

The identity and purity of the synthesized 1-Boc-4-AP can be confirmed by the following analytical methods.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.38 g/mol |

| Appearance | White solid |

| ¹H NMR (CDCl₃) | Characteristic signals for the aromatic protons of the aniline ring, the piperidine ring protons, and the tert-butyl protons. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the carbons of the aniline ring, the piperidine ring, the tert-butoxycarbonyl group, and the tert-butyl group. |

| Mass Spectrometry | [M+H]⁺ at m/z 277. |

| IR (condensed phase) | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=O stretching of the carbamate. IR scan range: 4000 to 650 cm⁻¹, resolution 4 cm⁻¹.[8] |

| HPLC-TOF | Exact mass theoretical: 276.1838; measured Δppm: -1.34.[8] |

Role in Fentanyl Synthesis

1-Boc-4-AP is a key precursor in several synthetic routes to fentanyl. The Boc protecting group on the piperidine nitrogen allows for selective N-acylation of the aniline nitrogen, a crucial step in the formation of the fentanyl core structure. The Boc group is subsequently removed to allow for the introduction of the phenethyl group.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | 1192-30-9 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(1192-30-9) 13C NMR spectrum [chemicalbook.com]

- 6. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 7. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]

- 8. policija.si [policija.si]

Spectroscopic Profile of 2-(Bromomethyl)tetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(bromomethyl)tetrahydrofuran, a key intermediate in various synthetic applications. The document details the methodologies for obtaining this data and presents the spectral information in a clear, tabulated format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for 2-(bromomethyl)tetrahydrofuran.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.1 | m | H-2 | |

| ~3.8-3.9 | m | H-5 | |

| ~3.7-3.8 | m | H-5 | |

| ~3.4-3.5 | m | -CH₂Br | |

| ~1.8-2.1 | m | H-3, H-4 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~78 | C-2 |

| ~68 | C-5 |

| ~36 | -CH₂Br |

| ~28 | C-3 |

| ~26 | C-4 |

Note: Data is typically acquired using a proton-decoupled experiment.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970-2850 | Strong | C-H stretching (aliphatic) |

| ~1060 | Strong | C-O-C stretching (ether) |

| ~1250 | Medium | C-Br stretching |

| ~1450 | Medium | C-H bending |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 164/166 | ~5 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| 85 | 100 | [M - CH₂Br]⁺ |

| 71 | High | [C₄H₇O]⁺ |

| 43 | High | [C₃H₇]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 2-(bromomethyl)tetrahydrofuran.

Synthesis of 2-(Bromomethyl)tetrahydrofuran

A common and effective method for the synthesis of 2-(bromomethyl)tetrahydrofuran is the bromination of 2-methyltetrahydrofuran.

Materials:

-

2-Methyltetrahydrofuran

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (solvent)

-

Sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

Procedure:

-

A solution of 2-methyltetrahydrofuran and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride is prepared in a round-bottom flask.

-

N-Bromosuccinimide is added portion-wise to the solution while stirring and irradiating with a UV lamp or heating to initiate the reaction.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, the succinimide byproduct is filtered off.

-

The filtrate is washed with a saturated sodium bicarbonate solution and then with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure 2-(bromomethyl)tetrahydrofuran.

Spectroscopic Analysis

Sample Preparation: Approximately 10-20 mg of the purified 2-(bromomethyl)tetrahydrofuran is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation delay: 2-5 seconds.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Sample Preparation: As 2-(bromomethyl)tetrahydrofuran is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates is recorded prior to the sample scan and subtracted from the sample spectrum.

Sample Preparation: A dilute solution of 2-(bromomethyl)tetrahydrofuran is prepared in a volatile organic solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

-

Ion Source Temperature: 230 °C.

-

Data Analysis: The resulting mass spectrum for the GC peak corresponding to 2-(bromomethyl)tetrahydrofuran is analyzed for its molecular ion and fragmentation pattern. The NIST Mass Spectral Library can be used for comparison and confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of 2-(bromomethyl)tetrahydrofuran.

Caption: Experimental workflow from synthesis to spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity of Tetrahydrofurfuryl Bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrofurfuryl bromide (THFB), a versatile reagent in organic synthesis, serves as a cornerstone for the introduction of the tetrahydrofurfuryl moiety into a diverse array of molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the unique structural and physicochemical properties of the tetrahydrofuran ring can impart desirable biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles. The document details the predominant reaction mechanism, summarizes quantitative data from key reactions, provides explicit experimental protocols, and illustrates reaction pathways and workflows through detailed diagrams. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Core Reactivity Principles

This compound is a primary alkyl halide, a structural feature that dictates its reactivity profile. The bromine atom, being a good leaving group, is attached to a methylene carbon, which is readily accessible to nucleophilic attack. Consequently, the predominant mechanism of reaction for this compound with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction .

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (bromide). This backside attack leads to an inversion of stereochemistry at the reaction center. The rate of the SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, following second-order kinetics.

Several factors influence the rate and outcome of these reactions:

-

Nucleophilicity: Stronger nucleophiles lead to faster reaction rates.

-

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions such as elimination.

-

Steric Hindrance: The primary nature of the electrophilic carbon in this compound minimizes steric hindrance, favoring the SN2 pathway over competing mechanisms like SN1 and elimination.

Reactions with Various Nucleophiles: Quantitative Data

The versatility of this compound is demonstrated by its reactivity with a wide range of nucleophiles, leading to the formation of ethers, esters, amines, azides, cyanides, and thioethers. The following tables summarize the quantitative data for these reactions, providing a comparative overview of yields and reaction conditions.

Table 1: Synthesis of Tetrahydrofurfuryl Ethers (Williamson Ether Synthesis)

| Nucleophile (Alkoxide) | Reagents & Conditions | Reaction Time | Yield (%) | Reference(s) |

| Sodium Ethoxide | Tetrahydrofurfuryl alcohol, Chloroethane, KOH, 50°C | 4 hours | 80 | |

| Sodium Ethoxide | Tetrahydrofurfuryl alcohol, Chloroethane, KOH, 5°C | 9 hours | 72 |

Table 2: Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagents & Conditions | Reaction Time | Yield (%) | Reference(s) |

| Sodium Azide | NaN3, DMSO, Room Temperature | 2 hours | 80-90 |

Table 3: Reactions with Carbon Nucleophiles

| Nucleophile | Reagents & Conditions | Reaction Time | Yield (%) | Reference(s) |

| Sodium Cyanide | NaCN, DMSO | Not Specified | High |

Table 4: Synthesis of this compound

| Starting Material | Reagents & Conditions | Reaction Time | Yield (%) | Reference(s) |

| Tetrahydrofurfuryl Alcohol | PBr3, Pyridine, Benzene, -5 to -3°C then RT | 24-48 hours | 53-61 | |

| Tetrahydrofurfuryl Alcohol | PBr3, Pyridine | Not Specified | up to 79 | |

| Tetrahydrofurfuryl Alcohol | MsCl, Pyridine; then NaBr, THF | 24-48 hours | >80 (overall) | |

| Tetrahydrofurfuryl Alcohol | HBr | 12-24 hours | 70-75 (purity) | |

| Tetrahydrofurfuryl Alcohol | NaBr, TBAB, Toluene/MTBE | 8-13 hours | 87-94 |

Detailed Experimental Protocols

This section provides detailed methodologies for key reactions involving this compound.

Synthesis of this compound from Tetrahydrofurfuryl Alcohol

This procedure is adapted from Organic Syntheses.

Reagents:

-

Tetrahydrofurfuryl alcohol (102 g, 1.0 mol)

-

Phosphorus tribromide (96 g, 0.36 mol)

-

Pyridine (20 g, 0.25 mol)

-

Dry benzene (50 mL)

Procedure:

-

In a 500-mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place the phosphorus tribromide and dry benzene.

-

Add 15 g of dry pyridine from the dropping funnel over 15 minutes with stirring.

-

Cool the mixture to -5°C using an ice-salt bath.

-

Slowly add a mixture of tetrahydrofurfuryl alcohol and the remaining 5 g of pyridine from the dropping funnel over 4 hours, maintaining the internal temperature between -5°C and -3°C.

-

Continue stirring for an additional hour, then allow the mixture to warm to room temperature.

-

Let the reaction mixture stand for 24-48 hours.

-

Transfer the mixture to a Claisen flask and rinse with two small portions of benzene.

-

Distill off the benzene under reduced pressure (approx. 60 mm), keeping the bath temperature below 90°C.

-

Reduce the pressure further to 5-10 mm and heat the bath slowly to 150-155°C to distill the crude product.

-

Redistill the crude distillate (110-126 g) through an efficient column to collect the purified this compound at 69-70°C/22 mm.

Yield: 90-102 g (53-61%).

Synthesis of Ethyl Tetrahydrofurfuryl Ether

This protocol is based on the Williamson ether synthesis.

Reagents:

-

Tetrahydrofurfuryl alcohol (1 mol)

-

Chloroethane (2 mol)

-

Potassium hydroxide (2 mol)

Procedure:

-

In a 500 mL reactor, combine tetrahydrofurfuryl alcohol, chloroethane, and potassium hydroxide.

-

Stir the mixture and maintain the reaction temperature at 50°C.

-

After 4 hours, the reaction is complete.

-

Distill the reaction product, collecting the fraction at 150-160°C to obtain ethyl tetrahydrofurfuryl ether.

Yield: 109 g (80%).

Synthesis of Tetrahydrofurfuryl Azide

This is a general procedure for the synthesis of alkyl azides from alkyl bromides.

Reagents:

-

This compound (1 equiv)

-

Sodium azide (4 equiv)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve this compound in DMSO.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Work-up of the reaction mixture will be required to isolate the product. This typically involves pouring the reaction mixture into water and extracting with an organic solvent.

Yield: Expected to be in the range of 80-90%.

Synthesis of Tetrahydrofurfuryl Cyanide

This protocol is adapted from general procedures for the reaction of alkyl halides with sodium cyanide in DMSO.

Reagents:

-

This compound (1 equiv)

-

Sodium cyanide (1.1 equiv)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a slurry of sodium cyanide in DMSO.

-

Add this compound to the slurry.

-

The reaction is expected to be rapid. The specific temperature and time will need to be optimized, but reactions of primary bromides are generally efficient in this system.

-

Work-up typically involves dilution with water and extraction with an organic solvent.

Yield: Expected to be high.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Caption: SN2 mechanism for the reaction of THFB with a nucleophile.

Caption: Workflow for the Williamson ether synthesis of tetrahydrofurfuryl ethers.

Caption: General experimental workflow for nucleophilic substitution on THFB.

Conclusion

This compound is a highly effective electrophile for SN2 reactions, readily undergoing substitution with a variety of nucleophiles to afford a diverse range of functionalized tetrahydrofuran derivatives. The predictability of its reactivity, coupled with the generally high yields achievable under optimized conditions, makes it an invaluable tool in synthetic organic chemistry. This guide has provided a consolidated resource on the reactivity of this compound, offering quantitative data, detailed experimental protocols, and mechanistic and procedural illustrations to aid researchers in the strategic application of this versatile building block. Further exploration into the kinetics of these reactions with a broader scope of nucleophiles would provide deeper insights into its reactivity profile and allow for more precise control over reaction outcomes.

Mechanism of Nucleophilic Substitution on Tetrahydrofurfuryl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of nucleophilic substitution on tetrahydrofurfuryl bromide (2-(bromomethyl)tetrahydrofuran). Drawing upon established principles of physical organic chemistry and available experimental evidence, this document elucidates the predominant reaction pathway, factors influencing reactivity, potential side reactions, and detailed experimental protocols for the study of these transformations. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who utilize this compound as a versatile synthetic intermediate.

Core Reaction Mechanism: A Predominance of the SN2 Pathway

Nucleophilic substitution reactions on this compound are dominated by the bimolecular nucleophilic substitution (SN2) mechanism . This is primarily dictated by the structure of the substrate, which is a primary alkyl bromide. The carbon atom bearing the bromine is sterically accessible, facilitating the backside attack by a nucleophile in a single, concerted step.[1] This process involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond.[2]

The transition state of the SN2 reaction on this compound involves a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion occupying apical positions.[1] This leads to a predictable stereochemical outcome: inversion of configuration at the chiral center if an enantiomerically pure substrate is used.[1]

The Role of the Tetrahydrofuran Ring: Inductive Effect vs. Neighboring Group Participation

A critical consideration in the reactivity of this compound is the potential for the adjacent ether oxygen to participate in the reaction. Neighboring group participation (NGP) by an ether oxygen can, in some cases, lead to rate enhancement (anchimeric assistance) and retention of stereochemistry. However, studies on the analogous tetrahydrofurfuryl tosylate have shown that its solvolysis is slower than that of its carbocyclic counterpart, cyclopentylmethyl tosylate. This suggests that the electron-withdrawing inductive effect of the ring oxygen deactivates the substrate towards carbocation formation, thereby disfavoring an SN1 or NGP-assisted pathway. This deactivating inductive effect is consistent with the observed predominance of the SN2 mechanism.

Factors Influencing the Nucleophilic Substitution

The rate and outcome of nucleophilic substitution on this compound are influenced by several key factors, as summarized in the following table.

| Factor | Influence on SN2 Reaction | Rationale |

| Nucleophile Strength | Stronger, less sterically hindered nucleophiles increase the reaction rate. | The nucleophile is directly involved in the rate-determining step of the SN2 reaction. |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, acetone) accelerate the reaction. | These solvents solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's reactivity. |

| Leaving Group | Bromide is a good leaving group, facilitating the reaction. | The C-Br bond is sufficiently weak to be broken in the concerted SN2 transition state. |

| Temperature | Increasing the temperature generally increases the reaction rate. | Provides the necessary activation energy for the reaction to proceed. However, higher temperatures can also favor elimination side reactions. |

Competing Reactions: Elimination (E2) Pathway

A common side reaction in nucleophilic substitutions of alkyl halides is elimination, which for primary substrates like this compound, typically proceeds via the bimolecular elimination (E2) mechanism . This is particularly prevalent when using strong, sterically hindered bases.

The regioselectivity of the E2 reaction is governed by the nature of the base. Non-hindered bases tend to favor the formation of the more substituted (Zaitsev) alkene, while sterically hindered bases, such as potassium tert-butoxide, favor the formation of the less substituted (Hofmann) alkene.[3][4] In the case of this compound, the primary Hofmann product would be 2-methylenetetrahydrofuran.

| Condition | Favored Pathway | Primary Product |

| Strong, non-hindered nucleophile/base (e.g., NaOH, NaOEt) | SN2 | Substitution product |

| Strong, sterically hindered base (e.g., KOC(CH3)3) | E2 | Elimination product (2-methylenetetrahydrofuran) |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of tetrahydrofurfuryl alcohol with phosphorus tribromide in the presence of pyridine.[5]

Materials:

-

Tetrahydrofurfuryl alcohol

-

Phosphorus tribromide (PBr3)

-

Pyridine

-

Benzene (dry)

-

Ice-salt bath

-

Standard glassware for organic synthesis (three-necked flask, stirrer, dropping funnel, condenser)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place redistilled phosphorus tribromide and dry benzene.

-

Add dry pyridine dropwise with stirring over 15 minutes.

-

Cool the flask to -5 °C using an ice-salt bath.

-

Slowly add a mixture of redistilled tetrahydrofurfuryl alcohol and dry pyridine over 4 hours, maintaining the internal temperature between -5 °C and -3 °C.

-

Continue stirring for an additional hour as the cooling bath warms to room temperature.

-

Allow the mixture to stand for 24-48 hours.

-

Transfer the mixture to a Claisen flask and remove the benzene by distillation under reduced pressure.

-

Distill the crude product under high vacuum to obtain purified this compound.

Kinetic Study of the SN2 Reaction with Azide

This protocol describes a method for determining the second-order rate constant for the reaction of this compound with sodium azide in a polar aprotic solvent like DMF. The reaction progress can be monitored by titrating the remaining azide ions or by a spectroscopic method.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF, anhydrous)

-

Thermostatted water bath

-

Standard volumetric glassware

-

Titration apparatus or a suitable spectrometer (e.g., IR or NMR)

Procedure:

-

Prepare stock solutions of known concentrations of this compound and sodium azide in anhydrous DMF.

-

Equilibrate the reactant solutions to the desired reaction temperature in a thermostatted water bath.

-

Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel maintained at the constant temperature. Start a timer immediately upon mixing.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).

-

Determine the concentration of unreacted azide in each aliquot. This can be done by a suitable analytical method, such as titration with a standard solution of a quenching agent or by monitoring the disappearance of the azide peak in the IR spectrum.

-

Plot the reciprocal of the azide concentration (1/[N3-]) against time. For a second-order reaction, this should yield a straight line.

-

The slope of the line is equal to the second-order rate constant, k.

-

Repeat the experiment at different temperatures to determine the activation parameters (Arrhenius equation).

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the product mixture from the reaction of this compound with a nucleophile, for example, sodium ethoxide, to assess the ratio of substitution to elimination products.

Materials:

-

Reaction mixture from the reaction of this compound with sodium ethoxide.

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar column like DB-5)

Procedure:

-

Quench the reaction mixture by adding a suitable reagent (e.g., water).

-

Extract the organic products into dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and carefully concentrate the solution.

-

Inject a small sample of the concentrated extract into the GC-MS.

-

Develop a suitable temperature program for the GC to separate the components of the mixture (tetrahydrofurfuryl ethyl ether, 2-methylenetetrahydrofuran, and any unreacted starting material).

-

Identify the components based on their retention times and mass spectra.

-

Quantify the relative amounts of the substitution and elimination products by integrating the peak areas in the gas chromatogram.

Visualizing the Reaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in the reactions of this compound.

Caption: The SN2 mechanism on this compound.

Caption: The competing E2 elimination mechanism.

Caption: Logical relationship between SN2 and NGP pathways.

References

- 1. sciforum.net [sciforum.net]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS - PMC [pmc.ncbi.nlm.nih.gov]

Tetrahydrofurfuryl Bromide: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to Tetrahydrofurfuryl bromide (CAS No. 1192-30-9). The information is intended to equip laboratory personnel with the knowledge required to handle this chemical safely and effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid[1] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][5] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[1][3][5] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][3][5] |

The percentage value in parenthesis from some sources indicates the notified classification ratio from companies that provide hazard codes.[2][5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe storage and handling.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO | [1][2][6] |

| Molecular Weight | 165.03 g/mol | [2][6] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][6] |

| Odor | No information available / Mild characteristic odor | [1][7] |

| Boiling Point | 70 °C @ 22 mmHg (168-170 °C @ 744 mmHg) | [6][7] |

| Flash Point | 63 °C / 145.4 °F | [1][7] |

| Density | ~1.47 g/cm³ | [6] |

| Vapor Pressure | 1.16 mmHg @ 25°C | [7] |

| Refractive Index | n20D 1.49 | [6] |

| Synonyms | 2-(Bromomethyl)tetrahydrofuran, 2-(bromomethyl)oxolane | [6][8] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][9]

-

Avoid Contact: Do not get the substance in eyes, on skin, or on clothing.[1] Avoid breathing mists or vapors.[3][8]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[1][10] Use non-sparking tools and take precautionary measures against static discharges.[9][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.[8]

Storage

-

Container: Keep containers tightly closed.[1]

-

Location: Store in a dry, cool, and well-ventilated place.[1][3] A recommended storage temperature is 2 - 8 °C.[6]

-

Incompatibilities: Avoid strong oxidizing agents.[9]

-

Peroxide Formation: Note that related compounds like Tetrahydrofuran (THF) can form explosive peroxides. It is prudent to test for peroxide formation periodically, especially before distillation.[4]

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[12] Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[9]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., butyl-rubber).[8][12] Always inspect gloves before use and remove them with care to avoid skin contamination.[1]

-

Clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[9] Flame-retardant antistatic protective clothing is recommended.[10][12]

-

-

Respiratory Protection: If vapors or aerosols are generated, or if ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors.[9][12]

-

Facilities: Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

General Advice: If symptoms persist, call a physician.[1] Ensure medical personnel are aware of the material involved and take precautions to protect themselves.[1]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Get immediate medical attention.[1][3]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1][8] If skin irritation persists, call a physician.[1] Remove contaminated clothing.[8]

-

Inhalation: Move the person to fresh air.[1][8] If breathing is difficult or stops, provide artificial respiration.[1][3] Get medical attention if symptoms occur.[1]

-

Ingestion: Rinse mouth with water and drink plenty of water afterwards.[1] Do not induce vomiting.[8] Never give anything by mouth to an unconscious person.[3][8] Call a physician or poison control center immediately.[8]

Caption: First-aid decision tree for this compound exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray or mist to cool closed containers.[1] Alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂) are also suitable.[3][8]

-

Specific Hazards: The substance is a combustible material.[1] Containers may explode when heated.[1] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[9]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode and full protective gear.[1][3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[1] Remove all sources of ignition.[8] Evacuate personnel to safe areas.[8] Use personal protective equipment as required.[1]

-

Environmental Precautions: Prevent the chemical from entering drains or being released into the environment.[8]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, acid binder).[1] Collect and place it in suitable, closed containers for disposal.[1][11]

Toxicological Information

The primary toxicological concerns are irritation and acute oral toxicity.[1] Limited specific toxicity data exists, and the chemical and physical properties have not been thoroughly investigated in all aspects.[2][3]

Table 3: Summary of Toxicological Effects

| Effect | Classification/Data | Notes | Reference |

| Acute Oral Toxicity | Category 4: Harmful if swallowed | Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting. | [1][2][3] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | --- | [1][5] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | --- | [1][5] |

| Respiratory Irritation | Category 3: May cause respiratory irritation | --- | [1][5] |

| Germ Cell Mutagenicity | No data available | --- | [1] |

| Carcinogenicity | No data available | --- | [1] |

| Reproductive Toxicity | No data available | Studies on a metabolite, tetrahydrofurfuryl alcohol, showed some reproductive effects in rats. | [13] |

Experimental Protocol: Synthesis of this compound

Professionals handling this substance may also be involved in its synthesis. The following is a summarized methodology based on a procedure from Organic Syntheses.[14] This protocol requires trained personnel and adherence to all standard laboratory safety procedures.

Objective: To prepare this compound via the bromination of tetrahydrofurfuryl alcohol using phosphorus tribromide and pyridine.

Materials:

-

Tetrahydrofurfuryl alcohol

-

Phosphorus tribromide (PBr₃)

-

Pyridine (dry)

-

Benzene

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Cooling bath (ice-salt)

-

Distillation apparatus with an efficient column

Methodology:

-

Reaction Setup: In a three-necked flask, place 102 g (1.0 mole) of tetrahydrofurfuryl alcohol and 15 g of dry pyridine. Cool the flask in an ice-salt bath to an internal temperature of -5° to -3°C.

-

Addition of PBr₃: Slowly add a solution of 95 g (0.35 mole) of phosphorus tribromide in 5 g of dry pyridine from the dropping funnel over a period of 4 hours. Maintain the internal temperature at -5° to -3°C with constant stirring.

-

Reaction Progression: After the addition is complete, continue stirring for 1 additional hour. Then, allow the cooling bath to warm to room temperature. Let the mixture stand for 24–48 hours.

-

Workup: Transfer the reaction mixture to a Claisen flask, rinsing with two small portions of benzene.

-

Solvent Removal: Distill the benzene by gradually reducing the pressure to approximately 60 mm and gently heating the flask in an oil bath (not exceeding 90°C).

-

Product Distillation: Once the benzene is removed, reduce the pressure to 5–10 mm. Heat the bath slowly to 150–155°C to distill the crude product.

-

Purification: Redistill the crude distillate (110–126 g) through an efficient fractionation column. Collect the purified this compound at 69–70°C/22 mm. The expected yield is 90–102 g (53–61%).[14]

Safety Note: The distillation residue can decompose at temperatures above 160°C, evolving copious white fumes.[14] Proper hazard assessment and safety precautions are mandatory for this procedure.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. Buy this compound | 1192-30-9 [smolecule.com]

- 3. capotchem.com [capotchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Furan, 2-(bromomethyl)tetrahydro- | C5H9BrO | CID 14501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.fi [fishersci.fi]

- 12. seco.us [seco.us]

- 13. This compound | 1192-30-9 | Benchchem [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Thermodynamic Properties of Tetrahydrofurfuryl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl bromide (THFB), with the chemical formula C₅H₉BrO, is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactive bromomethyl group attached to a stable tetrahydrofuran ring, facilitating a variety of nucleophilic substitution reactions.[2] A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and reaction optimization. This guide provides a summary of available physical and thermodynamic data for this compound and its precursor, Tetrahydrofurfuryl alcohol, along with detailed experimental protocols for the determination of key thermodynamic parameters.

Data Presentation

Quantitative data for this compound is limited in the public domain. The following tables summarize the available physical properties for this compound and the thermodynamic properties for the closely related compound, Tetrahydrofurfuryl alcohol, for comparative purposes.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO | [1][3] |

| Molecular Weight | 165.03 g/mol | [1][3] |

| Density | 1.452 g/cm³ | [4] |

| Boiling Point | 168-170 °C (at 744 mmHg) | [4] |

| 70 °C (at 22 mmHg) | [1] | |

| Flash Point | 63 °C | [4] |

| Vapor Pressure | 1.16 mmHg (at 25 °C) | [4] |

| Refractive Index | 1.4853-1.4873 | [4] |

Table 2: Thermodynamic Properties of Tetrahydrofurfuryl Alcohol (CAS: 97-99-4)

Note: This data is for a related compound and should be used for estimation purposes only.

| Property | Value | Units | Source(s) |

| Enthalpy of Formation (liquid, ΔfH°liquid) | -435.6 ± 5.9 | kJ/mol | [5] |

| Standard Entropy (liquid, S°liquid) | 219.2 | J/mol·K | [5] |

| Heat Capacity (liquid, Cp,liquid) | 190 | J/mol·K (at 298.15 K) | [5] |

| Heat of Combustion | 708.6 | cal/g·mol (at constant volume) | [6] |

Experimental Protocols

Due to the scarcity of published thermodynamic data for this compound, researchers may need to perform experimental measurements. The following sections detail standard methodologies for determining key thermodynamic properties.

Determination of Vapor Pressure

The vapor pressure of a liquid is a critical property for distillation, safety, and environmental fate modeling. Several methods can be employed for its measurement.[7][8]

a) Static Method

This method is suitable for measuring vapor pressures up to 10⁵ Pa.[8]

-

Apparatus: A thermostatted vessel connected to a pressure transducer and a vacuum pump.

-

Procedure:

-

A purified sample of this compound is placed in the vessel.

-

The vessel is evacuated to remove any foreign gases.

-

The sample is heated to a series of constant temperatures.

-

At each temperature, the system is allowed to reach thermodynamic equilibrium, and the vapor pressure is recorded from the pressure transducer.

-

-

Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron or Antoine equation.[7]

b) Knudsen Effusion Method

This method is used for measuring lower vapor pressures (below 100 Pa).[8]

-

Apparatus: A Knudsen cell (a small, thermostatted container with a small orifice) placed in a vacuum chamber and connected to an ultramicrobalance.

-

Procedure:

-

The sample is placed in the Knudsen cell.

-

The cell is heated to a specific temperature under high vacuum.

-

The rate of mass loss of the sample due to effusion through the orifice is measured by the ultramicrobalance.

-

-

Data Analysis: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.[8]

Determination of Heat Capacity

The heat capacity of a substance is the amount of heat required to raise its temperature by a certain amount. A common method for liquids is electrical calorimetry.[9]

-

Apparatus: A well-insulated calorimeter containing a known mass of the liquid, a precision thermometer, a stirrer, and an electrical heating coil connected to a power supply, ammeter, and voltmeter.

-

Procedure:

-

A known mass of this compound is placed in the calorimeter.

-

The initial temperature of the liquid is recorded.

-

A constant current is passed through the heating coil for a measured time interval, and the voltage across the coil is recorded.

-

The liquid is stirred continuously to ensure uniform temperature distribution.

-

The final steady temperature of the liquid is recorded after switching off the current.

-

-

Data Analysis: The heat supplied by the coil (Q = V * I * t) is used to calculate the specific heat capacity (c) of the liquid using the formula Q = mcΔT, where m is the mass of the liquid and ΔT is the change in temperature.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly through combustion calorimetry.[10][11]

-

Apparatus: A bomb calorimeter, which is a constant-volume calorimeter.[12]

-

Procedure:

-

A known mass of this compound is placed in a sample holder inside a "bomb" (a strong, sealed container).

-

The bomb is filled with high-pressure oxygen.

-

The bomb is placed in a known amount of water in an insulated container (the calorimeter).

-

The initial temperature of the water is measured.

-

The sample is ignited electrically.

-

The final temperature of the water is measured after the combustion reaction is complete.

-

-

Data Analysis:

-

The heat released by the combustion reaction (q_comb) is calculated from the temperature change of the water and the heat capacity of the calorimeter.[12]

-

The standard enthalpy of combustion (ΔcH°) is then calculated per mole of the substance.

-

Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr), the standard enthalpy of formation of this compound can be calculated.[10]

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the vapor pressure of this compound using the static method.

Caption: Workflow for vapor pressure determination by the static method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 1192-30-9 [smolecule.com]

- 3. Furan, 2-(bromomethyl)tetrahydro- | C5H9BrO | CID 14501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

- 6. Tetrahydrofurfuryl Alcohol [drugfuture.com]

- 7. Vapor pressure - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. physicsmax.com [physicsmax.com]

- 10. jpyro.co.uk [jpyro.co.uk]

- 11. reddit.com [reddit.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Tetrahydrofurfuryl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetrahydrofurfuryl bromide (THFB) in organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on predicted solubility based on physicochemical properties, presents available qualitative data, and offers a detailed experimental protocol for determining quantitative solubility.

Introduction to this compound

This compound, also known as 2-(bromomethyl)tetrahydrofuran, is a versatile synthetic intermediate widely used in the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring a polar tetrahydrofuran ring and a reactive bromomethyl group, dictates its solubility characteristics. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes, and formulation development.

Chemical Structure:

Predicted and Observed Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted. The molecule possesses both a polar ether group and a more nonpolar alkyl bromide component. This dual character suggests miscibility with a range of solvents of varying polarities.

Qualitative Solubility Data

Publicly available data on the solubility of this compound is limited to qualitative descriptions. This information is summarized in the table below.

| Solvent | IUPAC Name | Chemical Formula | Solubility |

| Chloroform | Trichloromethane | CHCl₃ | Slightly Soluble[1][2][3] |

| Methanol | Methanol | CH₃OH | Slightly Soluble[1][2][3] |

| Water | Water | H₂O | Slightly Soluble[4] |

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from established methodologies for organic compounds, is recommended. This protocol is designed to be robust and can be adapted to specific laboratory conditions.

Objective: To determine the quantitative solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (purity ≥95%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a High-Performance Liquid Chromatograph (HPLC) if derivatization is preferred.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a series of glass vials. The excess is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker or on the magnetic stirrer at the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

-

-

Gravimetric Analysis and/or Chromatographic Analysis:

-

Gravimetric Method (for less volatile solvents):

-

Weigh the volumetric flask containing the filtered saturated solution.

-

Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Once the solvent is completely removed, reweigh the flask containing the residual this compound.

-

The mass of the dissolved this compound can then be determined.

-

-

Chromatographic Method (more accurate):

-

Dilute the filtered saturated solution to a known concentration with the same solvent.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by GC or HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, based on its solubility and other factors.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Conclusion

References

- 1. This compound CAS#: 1192-30-9 [m.chemicalbook.com]

- 2. 1192-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 错误页 [amp.chemicalbook.com]

- 4. 2-(Bromomethyl)tetrahydrofuran(1192-30-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

"Tetrahydrofurfuryl bromide molecular weight and formula"

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for Tetrahydrofurfuryl bromide (THFB), a versatile reagent in organic synthesis. Its utility as a chemical intermediate is significant in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The high reactivity of its bromomethyl group makes it a valuable component for introducing the tetrahydrofurfuryl moiety into more complex molecular structures through nucleophilic substitution reactions.[1][2]

Core Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and reaction planning.

| Identifier | Value |

| Molecular Formula | C₅H₉BrO |

| Molecular Weight | 165.03 g/mol |

| CAS Number | 1192-30-9 |

| IUPAC Name | 2-(bromomethyl)oxolane |

This data is consistently reported across chemical suppliers and databases.[1][3][4][5][6]

Chemical Structure and Identification

The relationship between the common name, molecular formula, and molecular weight is a fundamental concept in chemistry, directly linking the compound's identity to its empirical composition and mass.

Caption: Logical flow from compound name to its molecular formula and weight.

Experimental Protocols

The determination of a compound's molecular formula and weight is a foundational aspect of chemical characterization.

1. Molecular Formula Determination (Elemental Analysis): Historically, the empirical formula is determined via elemental analysis, where a sample is combusted, and the resulting amounts of CO₂, H₂O, and other products are precisely measured. For heteroatoms like bromine, methods such as Schöniger flask combustion followed by titration are employed. High-resolution mass spectrometry is a modern technique that can directly provide the molecular formula by measuring the exact mass of the molecule with high precision.

2. Molecular Weight Determination (Mass Spectrometry): Mass spectrometry (MS) is the standard method for determining the molecular weight of a compound.

-

Methodology: A sample of this compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The peak corresponding to the intact molecular ion (M⁺) reveals the molecular weight. Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum will show two characteristic peaks of nearly equal intensity separated by two mass units, confirming the presence of a single bromine atom.

The workflow for this characterization is outlined below.

Caption: Standard experimental workflow for molecular weight determination.

References

Stability of Tetrahydrofurfuryl Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Tetrahydrofurfuryl bromide (THFB), a key intermediate in pharmaceutical and chemical synthesis. Understanding the stability profile of THFB is critical for ensuring its quality, managing storage conditions, and predicting its behavior in various reaction matrices. This document outlines its known stability characteristics, potential degradation pathways, and provides detailed methodologies for its analysis.

Core Stability Profile

This compound is generally stable under standard laboratory conditions.[1] However, its reactivity as a primary alkyl bromide makes it susceptible to degradation under specific environmental stressors. The primary mode of reaction is bimolecular nucleophilic substitution (S(_N)2), where the bromide ion serves as an effective leaving group.[2]

General Handling and Storage

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[3] Safety data sheets recommend keeping it away from open flames and hot surfaces.[3] Incompatibilities include strong oxidizing agents.[1]

Known Decomposition

Thermal decomposition of this compound can generate irritating and highly toxic gases, including hydrogen bromide and carbon oxides.[1]

Quantitative Stability Data

| Parameter | Stability Profile | Potential Degradants | Analytical Technique |